molecular formula C17H22N2O2 B2468698 N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-36-6

N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2468698
CAS RN: 852368-36-6
M. Wt: 286.375
InChI Key: FFLUDTZPWFKGCB-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Dimebon has been shown to have a wide range of biological activities, including antioxidant, neuroprotective, and anti-inflammatory effects.

Scientific Research Applications

Cannabinoid Receptor Type 2 Ligands

The compound's derivatives have been explored as potent and selective cannabinoid receptor type 2 ligands. One such fluorinated derivative showed significant potential with a Ki value of 6.2 nM, indicating its strong affinity and selective interaction with CB2 receptors (Moldovan et al., 2017).

Antiallergic Agents

A series of N-substituted indole derivatives, related to N,N-diisopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, were synthesized and tested as antiallergic agents. One compound in this series was notably 406-fold more potent than astemizole, a known antihistamine, in an ovalbumin-induced histamine release assay (Menciu et al., 1999).

Anticancer Properties

Novel derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including cervical, breast, and liver cancer. Some compounds exhibited significant anti-proliferative activity, with one specific compound showing pronounced activity against liver cancer cells (Hu et al., 2016).

Antimicrobial Activities

Certain indole derivatives containing the N,N-diisopropyl moiety have been studied for their antimicrobial properties. These compounds demonstrated significant activities against various microbial strains, highlighting their potential use in developing new antimicrobial agents (Anekal & Biradar, 2012).

Antioxidant Properties

Derivatives of N,N-diisopropyl indole acetamides were synthesized and evaluated for their antioxidant activity. The testing revealed that these compounds exhibited considerable activity, comparable to standard antioxidants, with specific compounds showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

Anti-inflammatory and Nematicidal Activities

Indole derivatives of the compound were tested for anti-inflammatory and nematicidal activities. Particularly, chlorine-substituted indole derivatives showed significant nematicidal activity, indicating their potential in agricultural applications (Kaur, 2019).

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLUDTZPWFKGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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